2-Propylthiazolo[4,5-c]quinolin-4-amine
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-Propylthiazolo[4,5-c]quinolin-4-amine, also known as CL075, is Toll-like receptor-8 (TLR-8) . TLR-8 is a part of the immune system that recognizes molecular patterns associated with pathogens. When activated, TLR-8 can stimulate an immune response .
Mode of Action
CL075 acts as a selective agonist for TLR-8 . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, CL075 binds to TLR-8 and activates it. This activation leads to the stimulation of the IRF-NFΚB pathway . The EC50 value, which is the concentration of the drug that gives half-maximal response, is 400nM for IRF-NFΚB stimulation in TLR8 .
Biochemical Pathways
Upon activation of TLR-8 by CL075, the IRF-NFΚB pathway is stimulated This pathway plays a crucial role in the immune response, leading to the production of cytokines that regulate the immune system
Pharmacokinetics
It is known that cl075 is soluble in dmso , which could potentially affect its bioavailability and distribution in the body.
Result of Action
The activation of TLR-8 by CL075 leads to an immune response, which includes the maturation of antigen-presenting dendritic cells . These cells play a key role in initiating and shaping immune responses. Therefore, CL075 could potentially be used to enhance the body’s immune response to certain pathogens or diseases .
Biochemical Analysis
Biochemical Properties
2-Propylthiazolo[4,5-c]quinolin-4-amine plays a significant role in biochemical reactions. It interacts with Toll-like receptor-8 (TLR-8), a class of proteins that play a key role in the innate immune system . The interaction between this compound and TLR-8 triggers a cascade of biochemical reactions that lead to the activation of the immune response .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used to activate monocyte-derived dendritic cells (DCs), demonstrating the ability of DCs to induce cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a selective agonist of TLR-8, showing an EC50 value of 400nM for IRF-NFΚB stimulation in TLR8 compared to 4 μM for TLR7 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited .
Preparation Methods
CL075 is synthesized through a series of chemical reactions involving thiazoloquinoline derivatives. The compound is provided in a lyophilized form and can be resuspended in endotoxin-free water for use in various assays . The preparation of stock solutions involves dissolving the compound in water and storing it at -20°C to maintain stability .
Chemical Reactions Analysis
CL075 undergoes several types of chemical reactions, primarily involving its interaction with TLR7 and TLR8. These interactions lead to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factor (IRF) pathways . The compound induces the production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-12 (IL-12), and interferon-alpha (IFN-α) . Common reagents used in these reactions include various cell lines expressing TLR7 and TLR8 .
Scientific Research Applications
CL075 has a wide range of scientific research applications. It is used to study the activation of TLR7 and TLR8 in human and murine immune cells . The compound is also employed in the optimization of ex vivo maturation of monocyte-derived dendritic cells for developing dendritic cell-based vaccines . Additionally, CL075 is used in the study of antiviral immune responses and the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
CL075 is similar to other TLR agonists such as Resiquimod (R848), which also targets TLR7 and TLR8 . CL075 is more potent in activating the TLR8-dependent IRF pathway compared to TLR7 . This makes CL075 a unique tool for studying the differential activation of TLR7 and TLR8. Other similar compounds include Imiquimod and Gardiquimod, which also function as TLR agonists .
Properties
IUPAC Name |
2-propyl-[1,3]thiazolo[4,5-c]quinolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-2-5-10-16-11-12(17-10)8-6-3-4-7-9(8)15-13(11)14/h3-4,6-7H,2,5H2,1H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYMGJSUKCDVJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(S1)C3=CC=CC=C3N=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436686 | |
Record name | 2-propylthiazolo[4,5-c]quinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256922-53-9 | |
Record name | 2-propylthiazolo[4,5-c]quinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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